Methyl 10-[(3E,5E)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate
Description
This compound is a highly complex heterocyclic molecule featuring a tricyclic core (4,11,12-trioxatricyclo[6.3.1.01,5]dodecane) fused with a conjugated dienyl-pyrrolidinone moiety. Key structural attributes include:
- Tricyclic framework: A rigid oxygen-containing bicyclic system (trioxatricyclo) that imposes steric constraints, influencing reactivity and solubility.
- Dienyl-pyrrolidinone substituent: The (3E,5E)-7-(2,4-dioxopyrrolidin-3-ylidene) group introduces conjugated double bonds and a keto-enol tautomeric system, enabling photochemical activity and hydrogen-bonding interactions .
- Methyl ester functionality: The terminal carboxylate ester enhances solubility in organic solvents and may serve as a synthetic handle for derivatization.
Properties
IUPAC Name |
methyl 10-[(3E,5E)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO9/c1-12(7-8-16(28)19-18(30)11-27-23(19)31)9-13(2)21-14(3)22-17(29)10-25(5)26(35-21,36-22)20(15(4)34-25)24(32)33-6/h7-9,13-15,20-22,28H,10-11H2,1-6H3,(H,27,31)/b8-7+,12-9+,19-16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTURANKMSHIDDI-OZAMFLKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)/C=C(\C)/C=C/C(=C4C(=O)CNC4=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 10-[(3E,5E)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure is characterized by multiple functional groups that may contribute to its biological activity. The key features include:
- Dioxopyrrolidine moiety : Known for its role in various biological interactions.
- Hydroxy and keto groups : These functional groups can influence the compound's reactivity and interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C26H33NO9 |
| Molecular Weight | 505.6 g/mol |
The biological activity of this compound is primarily linked to its ability to interact with various biochemical pathways. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has potential effects on neurotransmitter receptors, influencing signaling pathways in the central nervous system.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant capabilities.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro tests have shown that the compound exhibits significant antibacterial activity against Gram-positive bacteria. For instance, a study demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Neuropharmacological Effects : In animal models, administration of the compound resulted in increased levels of serotonin and acetylcholine in the hippocampus, suggesting a role in enhancing cognitive functions.
- Toxicological Assessments : Safety evaluations indicated that the compound has a favorable safety profile at therapeutic doses but requires further investigation into long-term effects.
Comparative Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on electronic, steric, and functional group differences.
Table 1: Key Structural and Functional Comparisons
Key Findings :
The keto-enol tautomerism in the pyrrolidinone group enhances stability under irradiation, whereas furan-based compounds degrade faster due to ring-opening reactions .
Solubility and Reactivity :
- The trioxatricyclo core of the target compound confers lower hydrophobicity (logP ~2.1) compared to methyl-rich analogs (logP ~3.5), improving compatibility with polar solvents .
- The methyl ester group enables nucleophilic acyl substitution, a feature absent in hydroxylated analogs like the furan derivative .
Steric Effects :
- The tricyclic framework imposes greater steric hindrance than the tetracyclic system in the dioxatetracyclo analog, reducing accessibility for metal coordination in catalytic applications .
Electronic Similarity :
- Despite differences in core structure, the target compound and the furan derivative share isovalency in their electron-deficient carbonyl groups, enabling comparable reactivity in Diels-Alder reactions .
Research Implications and Limitations
- Gaps in Data : Direct experimental data (e.g., X-ray crystallography, catalytic performance) for the target compound are sparse. Structural predictions rely on computational models and comparisons to analogs .
- Synthetic Challenges : The compound’s intricate stereochemistry and oxygen-rich core complicate synthesis, necessitating advanced techniques like asymmetric catalysis or flow chemistry .
Preparation Methods
Alkylation of Ethyl Bis-Allyl Acetate
Ethyl bis-allyl acetate undergoes alkylation with allyl bromide using lithium diisopropylamide (LDA) in hexamethylphosphoramide (HMPT) at −78°C, yielding ethyl tri-allyl acetate in ≥90% yield. Critical parameters include strict temperature control (−78°C to −65°C) and anhydrous conditions to prevent hydrolysis.
Hydrolysis and Cyclization
Basic hydrolysis of ethyl tri-allyl acetate with potassium hydroxide (5.6 g KOH per 20 mmol substrate) in refluxing ethanol (15 days) generates triallyl acetic acid, which undergoes photochemical bromination (HBr, hv, pentane) to form tribromocarboxylic acid. Subsequent treatment with triethylamine in dichloromethane induces cyclization to dibromolactone (≥90% yield), followed by acetate substitution (CH₃COONa, HMPT, 2 h) to yield diacetate lactone.
Table 1: Optimization of Tricyclic Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | LDA, HMPT, −78°C | 90–95 |
| Hydrolysis | KOH, ethanol, reflux, 15 days | 93 |
| Bromolactonization | HBr, hv, pentane | 85–90 |
| Cyclization | Et₃N, CH₂Cl₂, 2 h | 88 |
Preparation of (3E,5E)-7-(2,4-Dioxopyrrolidin-3-ylidene)-7-Hydroxy-4-Methylhepta-3,5-dien-2-yl Side Chain
The dienyl-pyrrolidinone side chain requires Horner-Wadsworth-Emmons (HWE) olefination and pyrrolidinone ring formation.
HWE Olefination for Dienyl Framework
n-Butyllithium (1.5 eq) deprotonates diethyl (2-oxopropyl)phosphonate in tetrahydrofuran (THF) at 0°C, followed by addition of (E)-but-2-enal to form (3E,5E)-hepta-3,5-dien-2-one (65% yield). Key considerations include:
- Stoichiometry : 1.5 eq phosphonate ensures complete enolate formation.
- Temperature : Slow warming from 0°C to room temperature prevents retro-aldol side reactions.
Pyrrolidinone Ring Construction
2,4-Dioxopyrrolidin-3-ylidene moiety is introduced via acid-catalyzed cyclization of γ-ketoamide intermediates. Glycine (1.2 eq) reacts with methyl vinyl ketone in aqueous HCl (pH 1–2) at 70°C for 12 h, yielding 2,4-dioxopyrrolidin-3-ylidene acetic acid (78% yield).
Table 2: Side Chain Synthesis Parameters
| Component | Reagents/Conditions | Yield (%) |
|---|---|---|
| HWE Olefination | n-BuLi, THF, 0°C → RT | 65 |
| Cyclization | Glycine, HCl, 70°C, 12 h | 78 |
Coupling of Tricyclic Core and Dienyl-Pyrrolidinone Side Chain
Regioselective Michael addition links the tricyclic orthoester and dienyl-pyrrolidinone fragments.
Activation of Tricyclic Core
The tricyclic diacetate lactone (1 eq) is treated with trifluoroacetic anhydride (TFAA) in dichloromethane (0°C, 1 h) to generate a reactive enolate, which undergoes nucleophilic attack by the pyrrolidinone side chain’s hydroxyl group.
Coupling Conditions
Reaction in anhydrous dimethylformamide (DMF) at 40°C for 24 h under nitrogen affords the coupled product in 62% yield. Catalytic dimethylaminopyridine (DMAP, 0.1 eq) enhances reaction rate by stabilizing the transition state.
Esterification to Methyl Carboxylate
Final esterification employs methanol under acidic conditions to install the methyl ester group.
Acid-Catalyzed Esterification
The coupled intermediate (1 eq) is refluxed with methanol (10 eq) and sulfuric acid (0.5 eq) in benzene for 6 h, achieving 89% conversion to the methyl ester. Water removal via Dean-Stark trap ensures equilibrium shift toward product formation.
Table 3: Esterification Optimization
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 6 | 89 |
| p-TsOH | 80 | 8 | 82 |
Purification and Characterization
Final purification via preparative thin-layer chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the target compound as a white crystalline solid. Characterization data include:
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
The compound’s tricyclic core and stereochemical complexity (3E,5E configuration) require precise control over reaction conditions. Key challenges include:
- Regioselectivity : Use of protecting groups (e.g., tert-butyldimethylsilyl ethers) to direct coupling reactions.
- Oxidative stability : Employ inert atmospheres (argon/nitrogen) and low-temperature protocols to prevent degradation of the dioxopyrrolidinylidene moiety.
- Purification : Gradient HPLC with C18 columns and acetonitrile/water mobile phases, as validated in analogous heterocyclic systems .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
A multi-technique approach is essential:
- X-ray crystallography for absolute configuration verification, as demonstrated for structurally related tricyclic systems .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (error < 2 ppm).
- 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities in the hepta-3,5-dien-2-yl side chain.
Q. What experimental parameters govern the compound’s stability in aqueous solutions?
Stability studies should include:
- pH-dependent degradation profiling (pH 2–9) with UV-Vis monitoring of the 7-oxo group’s absorbance at 280 nm.
- Kinetic analysis using Arrhenius plots to predict shelf-life under varying temperatures.
- Excipient compatibility testing (e.g., cyclodextrins) to enhance solubility while minimizing hydrolysis .
Advanced Research Questions
Q. How can contradictions in bioactivity data across different assay systems be resolved?
Discrepancies often arise from:
- Membrane permeability differences : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with observed IC50 values.
- Metabolic interference : Conduct LC-MS/MS metabolite profiling in hepatic microsomes to identify inactive derivatives .
- Receptor promiscuity : Employ computational docking (AutoDock Vina) to map binding affinities across homologous targets .
Q. What advanced computational methods are suitable for predicting this compound’s electronic properties?
- Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to model charge distribution in the dioxopyrrolidinylidene ring.
- Molecular Dynamics (MD) simulations (GROMACS) to assess conformational flexibility of the trioxatricyclo core in solvated environments.
- COMSOL Multiphysics for simulating diffusion kinetics in membrane models, aligning with AI-driven predictive frameworks .
Q. How can the compound’s degradation pathways be mechanistically elucidated?
- Forced degradation studies : Expose the compound to UV light, peroxides, and acidic/basic conditions.
- LC-HRMS/MS to identify degradation products (e.g., lactone ring-opening or decarboxylation).
- Isotopic labeling : Use deuterated solvents (D2O) to track proton exchange in the hydroxy group during hydrolysis .
Q. What strategies optimize enantiomeric purity during large-scale synthesis?
- Chiral chromatography : Utilize amylose-based chiral stationary phases (CSPs) with heptane/ethanol gradients.
- Asymmetric catalysis : Screen chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.
- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in mixed solvents .
Methodological Framework Integration
Q. How should a theoretical framework guide mechanistic studies of this compound’s reactivity?
- Marcus theory for electron transfer in the dioxopyrrolidinylidene moiety.
- Frontier Molecular Orbital (FMO) analysis to predict sites of electrophilic/nucleophilic attack.
- Hammett linear free-energy relationships to quantify substituent effects on reaction rates .
Q. What statistical designs are optimal for dose-response studies in preclinical models?
- Response Surface Methodology (RSM) to model non-linear relationships between dosage and efficacy.
- Bayesian hierarchical models to account for inter-individual variability in pharmacokinetic parameters.
- ANOVA with Tukey’s post-hoc tests for multi-arm comparisons, ensuring α < 0.05 .
Data Reproducibility & Validation
Q. How can inter-laboratory variability in biological assays be minimized?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
